molecular formula C11H12O3 B8687942 5-Hydroxy-6-methoxy-1-tetralone CAS No. 366017-84-7

5-Hydroxy-6-methoxy-1-tetralone

Cat. No. B8687942
M. Wt: 192.21 g/mol
InChI Key: DRGYBSPEFZKVIT-UHFFFAOYSA-N
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Patent
US07001926B2

Procedure details

The 5-hydroxy isomer 7 was converted to 5-acetoxy-6-methoxy-1,2,3,4-tetrahydronaphthalene (9) in 95% yield. Reaction of the 9 with DDQ in dioxane-water led to the formation of tetralone 10 as a single isomer in 96% yield. The correct position of the keto group was confirmed by single-crystal X-ray crystallography. The acetate was removed by treating tetralone 10 with sodium bicarbonate in methanol to form 5-hydroxy-6-methoxy-1-tetralone (11).
[Compound]
Name
5-hydroxy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-acetoxy-6-methoxy-1,2,3,4-tetrahydronaphthalene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[C:14]([O:15][CH3:16])=[CH:13][CH:12]=[C:11]2[C:6]=1[CH2:7][CH2:8][CH2:9][CH2:10]2)(=O)C.C(C1C(=O)C(Cl)=C(Cl)C(=[O:22])C=1C#N)#N.C1(=O)C2C(=CC=CC=2)CCC1>O1CCOCC1.O>[OH:4][C:5]1[C:14]([O:15][CH3:16])=[CH:13][CH:12]=[C:11]2[C:6]=1[CH2:7][CH2:8][CH2:9][C:10]2=[O:22] |f:3.4|

Inputs

Step One
Name
5-hydroxy
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
5-acetoxy-6-methoxy-1,2,3,4-tetrahydronaphthalene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC1=C2CCCCC2=CC=C1OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=C(C(=O)C(=C(C1=O)Cl)Cl)C#N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1.O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCC2=CC=CC=C12)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The acetate was removed
ADDITION
Type
ADDITION
Details
by treating tetralone 10 with sodium bicarbonate in methanol

Outcomes

Product
Name
Type
product
Smiles
OC1=C2CCCC(C2=CC=C1OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.